2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid is a complex organic compound that belongs to the benzotriazine family. This compound is characterized by the presence of a benzotriazinone ring, which is a tricyclic structure containing nitrogen atoms. It is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with glycine or its derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development and formulation.
Industry: It is used in the synthesis of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of 2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid involves its interaction with specific molecular targets and pathways. The benzotriazinone ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid: Similar in structure but differs in the acetic acid moiety.
3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one: Contains a phosphoryloxy group instead of the acetic acid moiety
Uniqueness
2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
111698-93-2 |
---|---|
Molekularformel |
C12H12N4O4 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C12H12N4O4/c17-10(13-7-11(18)19)5-6-16-12(20)8-3-1-2-4-9(8)14-15-16/h1-4H,5-7H2,(H,13,17)(H,18,19) |
InChI-Schlüssel |
AIIZXACQGJADRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC(=O)O |
Löslichkeit |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.